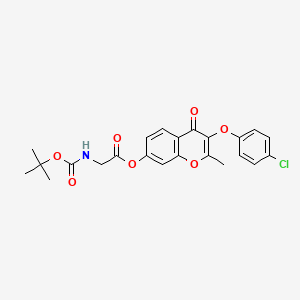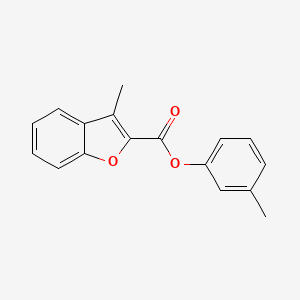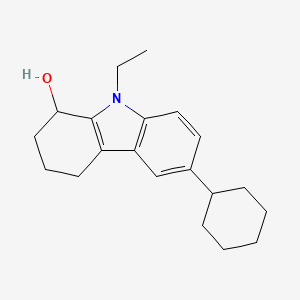![molecular formula C15H22N2O5 B4892023 [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol, also known as DNOP, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. DNOP is a synthetic compound that is commonly used to study the function of certain receptors in the brain. In
Mécanisme D'action
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol selectively activates the sigma-1 receptor, which is a transmembrane protein that is involved in a variety of cellular processes. Activation of the sigma-1 receptor by [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol leads to the modulation of intracellular signaling pathways, which can ultimately affect gene expression and cellular function.
Biochemical and physiological effects:
Studies have shown that [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol can have a variety of biochemical and physiological effects. For example, [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, which can affect cognitive function. [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol has several advantages as a pharmacological tool for scientific research. For example, [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol is highly selective for the sigma-1 receptor, which allows researchers to study the effects of sigma-1 receptor activation without the confounding effects of other receptors. Additionally, [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol is stable and can be easily synthesized, which makes it a convenient tool for researchers. However, there are also limitations to the use of [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol in lab experiments. For example, [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
For research include studying the role of the sigma-1 receptor in neurodegenerative diseases and developing new compounds that are more selective and potent than [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol.
Méthodes De Synthèse
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol is synthesized through a multi-step process that involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with piperidine. The resulting intermediate is then reduced to form [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol. This synthesis method has been optimized and is now widely used in scientific research.
Applications De Recherche Scientifique
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol is commonly used as a pharmacological tool to study the function of certain receptors in the brain. Specifically, [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol has been shown to selectively activate the sigma-1 receptor, which is involved in a variety of physiological and pathological processes. By studying the effects of [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol on the sigma-1 receptor, researchers hope to gain a better understanding of the role of this receptor in the brain.
Propriétés
IUPAC Name |
[1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-21-14-7-11(13(17(19)20)8-15(14)22-2)9-16-6-4-3-5-12(16)10-18/h7-8,12,18H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFLMYHFXMQTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCCC2CO)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5343664 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)


![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
